molecular formula C23H23NO5 B2941505 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one CAS No. 637753-71-0

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

Cat. No. B2941505
M. Wt: 393.439
InChI Key: FPOCOMFNUAHZAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.
BenchChem offers high-quality 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

One notable application of related compounds is in the development of anticancer therapies. For example, derivatives of pyrano[3, 2-c]chromene have been synthesized and evaluated for their in vitro anticancer activity. These compounds have shown promising results against breast, colon, and liver cancer cell lines by inducing cell cycle arrest and apoptosis (El-Agrody et al., 2020). This research underscores the potential of chromene derivatives in cancer therapy by targeting cell proliferation and survival pathways.

Antibacterial and Antioxidant Activities

The compound and its derivatives have also been studied for their antibacterial and antioxidant activities. For instance, novel chromene derivatives have demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, as well as antioxidant activities of varying extents (Al-ayed, 2011). These findings highlight the potential of such compounds in developing new antibacterial agents and antioxidants.

Molecular Docking and Estrogen Receptor Binding

Additionally, the synthesis of chromene and quinoline conjugates has been explored for their binding affinity to estrogen receptors, indicating their potential in breast cancer therapy. Molecular docking studies have shown that these compounds exhibit anti-proliferative activities and could serve as leads for the development of new therapeutic agents (Parveen et al., 2017).

Antimicrobial Activity

Furthermore, novel chromene-based compounds have been synthesized and shown to possess antimicrobial effects, offering insights into their potential use in combating microbial infections. These compounds have been evaluated against various bacterial strains, demonstrating their utility in addressing antibiotic resistance challenges (Mandala et al., 2013).

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO5/c25-19-6-5-16-22(26)18(15-4-7-20-21(12-15)28-11-10-27-20)14-29-23(16)17(19)13-24-8-2-1-3-9-24/h4-7,12,14,25H,1-3,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOCOMFNUAHZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one

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